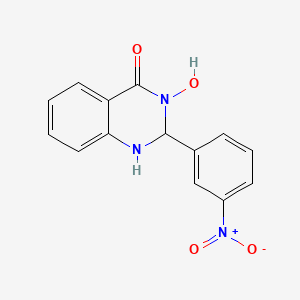
3-hydroxy-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the quinazolinone family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 3-hydroxy-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including the inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
3-hydroxy-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. It has also been shown to modulate glucose metabolism and exhibit anti-oxidant properties.
实验室实验的优点和局限性
One of the advantages of using 3-hydroxy-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its diverse range of biological activities. This makes it a valuable compound for investigating various biological processes. However, one of the limitations is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on 3-hydroxy-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, further research could be conducted to improve the solubility and stability of the compound, which would make it more useful for experimental purposes.
合成方法
The synthesis of 3-hydroxy-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone can be achieved through several methods, including condensation reactions, cyclization reactions, and reduction reactions. One of the commonly used methods for synthesizing this compound is the reaction of 2-nitrobenzaldehyde with 3-aminophenol in the presence of a catalyst.
科学研究应用
3-hydroxy-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential as an anti-diabetic and anti-oxidant agent.
属性
IUPAC Name |
3-hydroxy-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-14-11-6-1-2-7-12(11)15-13(16(14)19)9-4-3-5-10(8-9)17(20)21/h1-8,13,15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQFSYKWPUFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [1-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5052754.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5052762.png)
![3-(4-fluorophenyl)-2-methyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5052768.png)
![2-(2-fluorophenyl)-N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5052776.png)
![3-(2,3-dichlorophenyl)-5-[(1-methyl-1H-imidazol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5052782.png)
![5-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5052786.png)
![ethyl 4-{[({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5052791.png)

![N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5052804.png)
![1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5052823.png)
![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5052840.png)
![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-nitrophenyl acetate](/img/structure/B5052846.png)
![N,N-dimethyl-4-{4-[(4-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5052854.png)
![2-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5052859.png)